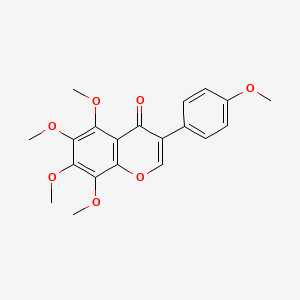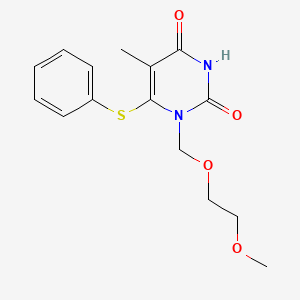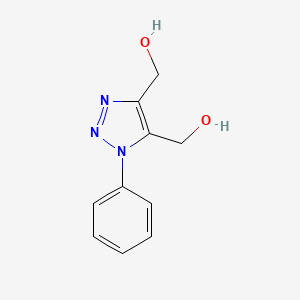
1H-1,2,3-Triazole-4,5-dimethanol, 1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,3-Triazole-4,5-dimethanol, 1-phenyl- is a heterocyclic compound that features a triazole ring substituted with a phenyl group and two hydroxymethyl groups. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3-Triazole-4,5-dimethanol, 1-phenyl- typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This method is favored for its high yield and regioselectivity. The reaction involves the use of phenyl azide and propargyl alcohol under copper catalysis to form the triazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3-Triazole-4,5-dimethanol, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products:
Oxidation: Formation of phenyl triazole carboxylic acids.
Reduction: Formation of phenyl triazole alcohols.
Substitution: Formation of various substituted phenyl triazoles.
Scientific Research Applications
1H-1,2,3-Triazole-4,5-dimethanol, 1-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of dyes, corrosion inhibitors, and photostabilizers .
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole-4,5-dimethanol, 1-phenyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound interferes with metabolic pathways, leading to the disruption of cellular processes in microorganisms and cancer cells.
Comparison with Similar Compounds
- 1H-1,2,3-Triazole, 4-phenyl-
- 1H-1,2,3-Triazole, 4,5-dimethyl-
- 1H-1,2,3-Triazole, 4,5-diphenyl-
Comparison: 1H-1,2,3-Triazole-4,5-dimethanol, 1-phenyl- stands out due to its unique combination of hydroxymethyl and phenyl groups, which confer distinct chemical reactivity and biological activity. Compared to other triazole derivatives, it exhibits superior enzyme inhibitory properties and broader applications in various fields .
Properties
CAS No. |
51808-10-7 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
[5-(hydroxymethyl)-1-phenyltriazol-4-yl]methanol |
InChI |
InChI=1S/C10H11N3O2/c14-6-9-10(7-15)13(12-11-9)8-4-2-1-3-5-8/h1-5,14-15H,6-7H2 |
InChI Key |
HRVJUFMCCRPWCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12810051.png)
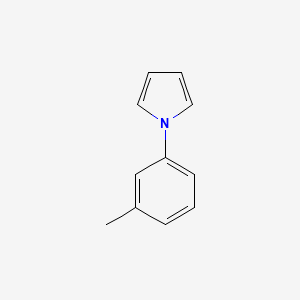
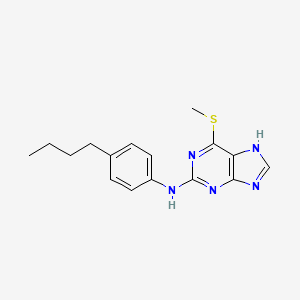
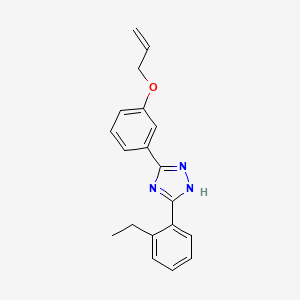


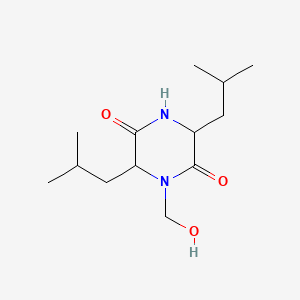

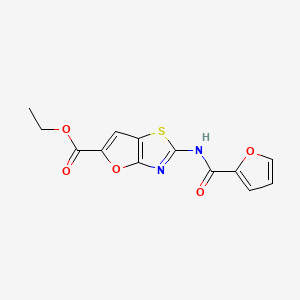
![(1S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12810131.png)
![2-[2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid](/img/structure/B12810136.png)

